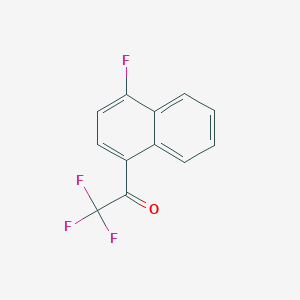

1-(4-Fluoronaphthyl) trifluoromethyl ketone

描述

属性

IUPAC Name |

2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F4O/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOFZZWESGTEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630358 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664364-14-1 | |

| Record name | 2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Description

A highly effective and modern approach involves the nucleophilic trifluoromethylation of methyl esters using fluoroform (HCF3) as the trifluoromethyl source, combined with strong bases such as potassium bis(trimethylsilyl)amide (KHMDS) in glyme solvents at low temperatures (around −40 °C). This method has been demonstrated to yield trifluoromethyl ketones with good to excellent yields (up to 92%) and high purity.

Reaction Conditions and Optimization

- Substrate: Aromatic methyl esters, including naphthoates, are suitable substrates.

- Reagents: Fluoroform (HCF3), KHMDS as base.

- Solvent: Triglyme (a glyme solvent) is preferred for its ability to stabilize reactive intermediates.

- Temperature: Low temperature (−40 °C) to control reactivity and selectivity.

- Yield: Typically 80–92% depending on substrate and conditions.

Mechanism

The base deprotonates fluoroform generating a trifluoromethyl anion equivalent, which then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to release methoxide and form the trifluoromethyl ketone.

Applicability to 1-(4-Fluoronaphthyl) Trifluoromethyl Ketone

Using methyl 4-fluoronaphthoate as the starting ester, this method can be directly applied to synthesize this compound with high efficiency.

Preparation via Acid-Catalyzed Transformation of 4-Trifluoroacetyl Derivatives

Method Description

Another approach involves the reaction of 4,4,4-trifluoroacetic ethyl acetoacetate with organic acids under anhydrous conditions to produce trifluoromethyl ketones. This method is characterized by:

- Use of organic acids such as methylsulfonic acid, ethylsulfonic acid, trifluoromethane sulfonic acid, phenylsulfonic acid, or p-methylbenzenesulfonic acid as catalysts.

- Reaction temperatures between 80–150 °C, optimally 95–125 °C.

- Reaction times of 2–10 hours, preferably 3–5 hours.

- Anhydrous conditions to prevent side reactions.

Experimental Data Summary

| Organic Acid Catalyst | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) (GC) | Notes |

|---|---|---|---|---|---|

| Methylsulfonic acid | 100 | 3 | 93.1 | 99.0 | High yield and purity |

| Methylsulfonic acid | 100 | 2 | 88.2 | 99.4 | Smaller scale |

| Ethylsulfonic acid | 95–115 | 2 | 88.1 | 99.3 | Slightly lower temp |

| Trifluoromethane sulfonic acid | 80–125 | 3 | 86.4 | 98.7 | Strong acid catalyst |

| Phenylsulfonic acid | 100–110 | 2 | 85.7 | 99.4 | Aromatic sulfonic acid |

| p-Methylbenzenesulfonic acid | 100 | 3 | 80.4 | 98.9 | Slightly lower yield |

Mechanistic Insights

The organic acid catalyzes the cleavage and rearrangement of the trifluoroacetyl acetoacetate ester, facilitating the formation of the trifluoromethyl ketone. The reaction proceeds efficiently under strictly anhydrous conditions to avoid hydrolysis or side reactions.

Applicability to this compound

By employing 4-fluoronaphthyl-substituted trifluoroacetyl precursors, this method can be adapted to synthesize the target compound with high purity and yield.

Comparative Analysis of Preparation Methods

| Feature | Nucleophilic Trifluoromethylation (HCF3/KHMDS) | Acid-Catalyzed Transformation (Organic Acid) |

|---|---|---|

| Starting Material | Methyl esters (e.g., methyl 4-fluoronaphthoate) | 4,4,4-Trifluoroacetic ethyl acetoacetate derivatives |

| Trifluoromethyl Source | Fluoroform (HCF3) | Intrinsic in trifluoroacetyl precursor |

| Catalyst/Base | KHMDS (strong base) | Organic acids (methylsulfonic acid, etc.) |

| Solvent | Triglyme | None or neat conditions |

| Temperature | Low (−40 °C) | Moderate to high (80–150 °C) |

| Reaction Time | Short (hours) | Longer (2–10 hours) |

| Yield | Up to 92% | 80–93% |

| Purity | High (confirmed by NMR and GC) | High (GC purity >98%) |

| Industrial Feasibility | Requires low temperature and strong base | Requires anhydrous conditions and acid handling |

| Scalability | Potential for continuous flow adaptation | Established batch process |

Summary of Research Findings

The nucleophilic trifluoromethylation method using fluoroform and KHMDS in triglyme at −40 °C is a modern, efficient, and versatile approach for synthesizing trifluoromethyl ketones from methyl esters, including aromatic substrates like 4-fluoronaphthyl esters, with yields up to 92%.

The acid-catalyzed transformation of 4,4,4-trifluoroacetic ethyl acetoacetate under anhydrous conditions with organic acids such as methylsulfonic acid provides a robust alternative, yielding trifluoromethyl ketones with purity above 98% and yields around 85–93%.

Both methods require careful control of reaction conditions to maximize yield and purity, with the nucleophilic trifluoromethylation method favoring low temperature and strong base, and the acid-catalyzed method favoring anhydrous, moderately high temperature conditions.

The choice of method depends on available starting materials, equipment, and scale of synthesis.

化学反应分析

Types of Reactions: 1-(4-Fluoronaphthyl) trifluoromethyl ketone undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the naphthyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 4-fluoronaphthoic acid.

Reduction: Formation of 1-(4-fluoronaphthyl) methanol.

Substitution: Formation of various substituted naphthyl derivatives depending on the nucleophile used.

科学研究应用

Protease Inhibition

Trifluoromethyl ketones, including 1-(4-Fluoronaphthyl) trifluoromethyl ketone, are known for their ability to selectively inhibit serine and cysteine proteases. These enzymes play crucial roles in various biological processes and disease mechanisms, including cancer progression and viral infections. The fluorinated moiety enhances the reactivity of the ketone group towards nucleophiles, making these compounds effective probes for studying proteolytic activity .

Drug Development

The incorporation of trifluoromethyl groups in drug candidates has been shown to improve pharmacokinetic properties such as solubility and bioavailability. Recent studies have highlighted the development of novel derivatives with enhanced drug-like properties, demonstrating significant improvements in solubility and bioactivity ratios . For instance, derivatives of this compound have been explored as potential therapeutic agents for targeting specific diseases like cancer and inflammatory conditions.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including nucleophilic trifluoromethylation using reagents such as diethylamino sulfur trifluoride (DAST). Recent advancements have optimized conditions for synthesizing trifluoromethyl ketones from benzoic acids under mild conditions, yielding high product purity and yield .

Table 1: Summary of Synthetic Methods for Trifluoromethyl Ketones

| Methodology | Key Features | Yield (%) |

|---|---|---|

| DAST-mediated Trifluoromethylation | Mild conditions, high yields | 71-92% |

| Photocatalytic Methods | Atom-economical, versatile substrates | Moderate yields |

| Nucleophilic Substitution | Effective with electron-rich substrates | High yields |

Reversible Covalent Inhibitors

Trifluoromethyl ketones have emerged as reversible covalent inhibitors in biological systems. Their unique binding properties allow them to interact selectively with target proteins, making them valuable tools in studying enzyme mechanisms and developing new therapeutic strategies .

Radiolabeling for Imaging Studies

Innovative methods for fluorine-18 labeling of trifluoromethyl ketones have been developed, enhancing their utility in positron emission tomography (PET) imaging. This application is particularly relevant for tracking drug distribution and metabolism in vivo .

作用机制

The mechanism of action of 1-(4-Fluoronaphthyl) trifluoromethyl ketone involves its interaction with molecular targets through the trifluoromethyl ketone group. This group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluoronaphthyl moiety enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

相似化合物的比较

Structural and Functional Differences

Key Insights:

- Benzil Derivatives : Rigid diaromatic structures exhibit lower logP (~3.5–4.2) and reduced inhibitory potency against CaEs compared to TFKs. Their inflexibility limits optimal steric interactions with enzyme active sites .

- Aryl-Substituted TFKs : Compounds with smaller aryl groups (e.g., phenyl) or sulfur-containing substituents (e.g., thioether) show moderate logP (5.5–6.6) and variable potency. Sulfur moieties can introduce unfavorable steric interactions in certain CaE isoforms (e.g., hCE1) .

- Alkyl-Substituted TFKs : Long aliphatic chains (e.g., arachidonic acid analogs) target phospholipase A2 (cPLA2) with logP ~7.6, but their efficacy in CaE inhibition is suboptimal due to mismatched steric requirements .

Quantitative Structure-Activity Relationship (QSAR)

Table 2: QSAR Parameters for CaE Inhibition

Key Insights:

- logP Optimization : 1-(4-Fluoronaphthyl) TFK achieves near-optimal logP (6.8–7.5), aligning with QSAR models that prioritize high lipophilicity for CaE inhibition .

- Steric Interactions : The naphthyl group occupies favorable steric regions in CaEs, unlike sulfur-containing TFKs, where sulfone groups introduce unfavorable bulk .

- Electronic Effects : The fluorine atom and TFK group create a strong electron-withdrawing environment, stabilizing interactions with catalytic serine residues in CaEs .

Clinical Implications

生物活性

1-(4-Fluoronaphthyl) trifluoromethyl ketone (CAS No. 664364-14-1) is a synthetic compound that belongs to the class of trifluoromethyl ketones (TFMKs). These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential applications as enzyme inhibitors and in cancer therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a fluoronaphthyl moiety, which contribute to its unique electronic properties and reactivity. The presence of these functional groups can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Research has shown that TFMKs can act as inhibitors for various proteases, including the SARS-CoV 3CL protease, which is critical for viral replication. The mechanism typically involves the formation of a covalent bond between the electrophilic carbonyl carbon of the ketone and nucleophilic residues in the target enzyme, leading to irreversible inhibition .

Biological Activity Data

| Biological Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Protease Inhibition | SARS-CoV 3CL Protease | 0.3 μM | |

| HDAC Inhibition | HDAC6 | <10 μM | |

| Antimicrobial Activity | Various Bacterial Strains | Not specified |

Case Study 1: SARS-CoV Protease Inhibition

A study focused on the design and synthesis of various trifluoromethyl ketones, including this compound, demonstrated potent inhibitory effects against the SARS-CoV 3CL protease. The best-performing compound exhibited a time-dependent inhibition profile with an IC50 value of 0.3 μM after prolonged incubation, indicating strong potential for antiviral drug development .

Case Study 2: HDAC Inhibition

Research investigating the structure-activity relationship (SAR) of TFMKs revealed that replacing hydroxamic acid zinc-binding groups with trifluoromethyl ketones led to reduced activity against HDAC6. Specifically, compounds similar to this compound showed significantly lower inhibition percentages compared to traditional hydroxamic acid derivatives, suggesting that while TFMKs have potential as enzyme inhibitors, their effectiveness may vary based on structural modifications .

Case Study 3: Antimicrobial Properties

Preliminary studies have indicated that compounds within the TFMK class exhibit antimicrobial properties against various bacterial strains. However, specific data regarding the efficacy of this compound in this context remains limited and warrants further investigation .

常见问题

Q. What are the recommended synthetic routes for 1-(4-Fluoronaphthyl) trifluoromethyl ketone, and how can reaction conditions be optimized?

The synthesis typically involves fluorination and ketone formation. A one-pot difluorination/fragmentation protocol using 1-trifluoromethyl-1,3-diketones (e.g., via electrophilic fluorinating agents like Selectfluor) is effective, with yields dependent on temperature (0–25°C) and solvent polarity (e.g., acetonitrile) . For intermediates, α-alkylation of methyl ketones followed by oxime condensation (e.g., using hydroxylamine) is a viable stepwise approach . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting catalyst loading (e.g., Lewis acids like BF₃·Et₂O) to suppress side reactions.

Q. How should researchers characterize the structural integrity and purity of this compound?

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR can resolve naphthyl proton splitting patterns (e.g., aromatic protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS (ESI-TOF) provides exact mass verification (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogs like 9-anthryl trifluoromethyl ketone melt at 212–214°C) .

Q. What solubility and stability considerations are critical for handling this compound?

- Solubility : The compound is lipophilic, with better solubility in dichloromethane or THF than in polar solvents. Additives like DMSO (5–10%) can enhance aqueous solubility for biological assays .

- Stability : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the ketone group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic and steric properties in enzyme inhibition studies?

The -CF₃ group exerts strong electron-withdrawing effects, reducing basicity of adjacent amines and enhancing metabolic stability. In docking studies, its stereoelectronic profile can disrupt hydrogen bonding with catalytic residues (e.g., in FAAH inhibitors), as shown in Protein Data Bank (PDB) analyses . Computational modeling (DFT or MD simulations) predicts conformational rigidity, which can be validated via X-ray crystallography of co-crystallized enzyme-ligand complexes .

Q. What strategies resolve discrepancies in reaction yields during scale-up synthesis?

- Variable Screening : Use Design of Experiments (DoE) to test parameters like temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C vs. Ni). For example, trifluoromethylation yields vary significantly under microwave vs. conventional heating .

- Byproduct Analysis : LC-MS or GC-MS can identify side products (e.g., defluorinated intermediates or dimerization artifacts). Adjust stoichiometry of fluorinating agents (e.g., excess Selectfluor) to suppress byproducts .

Q. How can computational methods predict the compound’s behavior in complex biological systems?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding free energy (ΔG) using AMBER or GROMACS. Focus on fluorine-protein van der Waals interactions, which contribute to binding entropy .

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F) and blood-brain barrier permeability, leveraging the compound’s LogP (~3.5) and topological polar surface area (TPSA ~30 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。